molecular formula C25H17ClN4 B11685429 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B11685429
M. Wt: 408.9 g/mol
InChI Key: BBZKZJGCIGZZDQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}prop-2-enenitrile is a complex organic molecule that features a benzodiazole ring, an indole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}prop-2-enenitri can be achieved through a multi-step process involving the formation of the benzodiazole and indole rings, followed by their coupling with the chlorophenyl group. Common synthetic routes include:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the benzodiazole and indole rings with the chlorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}prop-2-enenitri is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole and indole rings may facilitate binding to these targets, while the chlorophenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-fluorophenyl)methyl]-1H-indol-3-yl}prop-2-enenitri
  • **(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-bromophenyl)methyl]-1H-indol-3-yl}prop-2-enenitri

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}prop-2-enenitri lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17ClN4

Molecular Weight

408.9 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-chlorophenyl)methyl]indol-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H17ClN4/c26-21-9-3-1-7-17(21)15-30-16-19(20-8-2-6-12-24(20)30)13-18(14-27)25-28-22-10-4-5-11-23(22)29-25/h1-13,16H,15H2,(H,28,29)/b18-13+

InChI Key

BBZKZJGCIGZZDQ-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.